molecular formula C13H9FO3 B595325 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid CAS No. 1261914-97-9

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

Cat. No.: B595325
CAS No.: 1261914-97-9
M. Wt: 232.21
InChI Key: CDPWKXUXEHMAHD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a hydroxyphenyl group at the fourth position on the benzoic acid ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and advanced materials

Safety and Hazards

The safety information for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

3-Fluoro-4-hydroxybenzoic acid may be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4- n -alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . These potential applications suggest future directions for research and development involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-4-(4-hydroxyphenyl)benzaldehyde or 3-Fluoro-4-(4-hydroxyphenyl)benzoquinone.

    Reduction: Formation of 3-Fluoro-4-(4-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and a hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-fluoro-4-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-7-9(13(16)17)3-6-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWKXUXEHMAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688721
Record name 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-97-9
Record name 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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